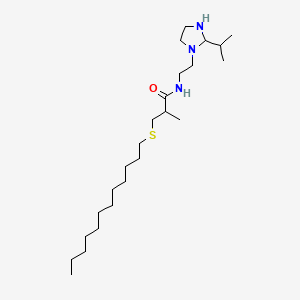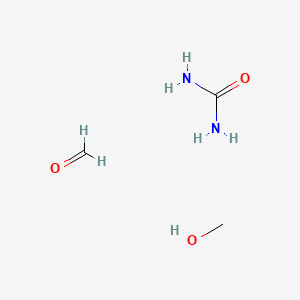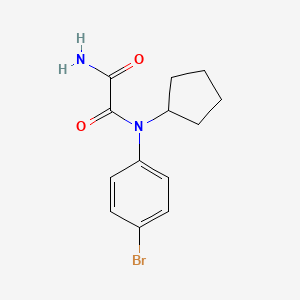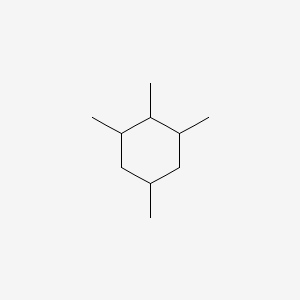
1,2,3,5-Tetramethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
1,2,3,5-Tetramethylcyclohexane can be synthesized through several methods:
Analyse Chemischer Reaktionen
1,2,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Halogenation reactions can occur when this compound is treated with halogens (e.g., chlorine or bromine) under specific conditions. .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable for studying steric effects and conformational analysis.
Biology: In biological research, it is used to study the effects of methylation on cyclohexane derivatives and their interactions with biological molecules.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of methylated cyclohexanes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Wirkmechanismus
The mechanism of action of 1,2,3,5-tetramethylcyclohexane involves its interactions with various molecular targets. The compound’s methyl groups can influence its binding affinity and reactivity with other molecules. The pathways involved in its mechanism of action include:
Steric Effects: The presence of four methyl groups creates steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Hydrophobic Interactions: The hydrophobic nature of the methyl groups enhances the compound’s solubility in nonpolar solvents and its interactions with hydrophobic regions of biological molecules
Vergleich Mit ähnlichen Verbindungen
1,2,3,5-Tetramethylcyclohexane can be compared with other similar compounds, such as:
1,1,3,5-Tetramethylcyclohexane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and reactivity.
1,1,2,5-Tetramethylcyclohexane: Another isomer with a distinct methyl group arrangement, affecting its steric and electronic properties.
Cyclohexane Derivatives: Other substituted cyclohexanes, such as methylcyclohexane and dimethylcyclohexane, can be compared based on their steric and electronic effects.
Eigenschaften
CAS-Nummer |
3726-36-1 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
HLPYGMSCWOQRJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


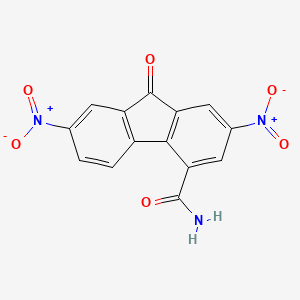
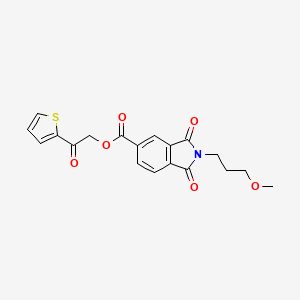
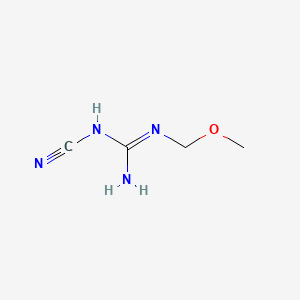
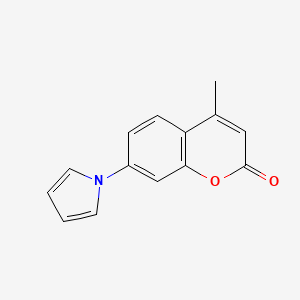

![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
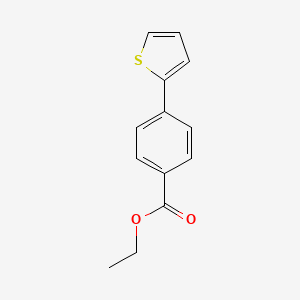
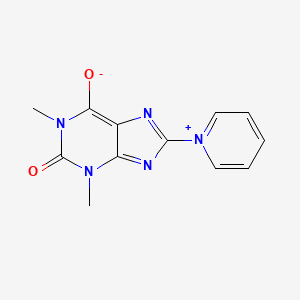
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
